![molecular formula C6H6BrN3O B112143 N-(5-溴嘧啶-2-基)乙酰胺 CAS No. 180530-15-8](/img/structure/B112143.png)
N-(5-溴嘧啶-2-基)乙酰胺
货号 B112143
CAS 编号:
180530-15-8
分子量: 216.04 g/mol
InChI 键: LKFUSWVVQGECDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
“N-(5-Bromopyrimidin-2-yl)acetamide” is a chemical compound with the CAS Number: 180530-15-8 . It has a molecular weight of 216.04 and its molecular formula is C6H6BrN3O . The IUPAC name for this compound is N-(5-bromo-2-pyrimidinyl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(5-Bromopyrimidin-2-yl)acetamide” is 1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3, (H,8,9,10,11) . The asymmetric unit of a similar compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio .Physical And Chemical Properties Analysis
“N-(5-Bromopyrimidin-2-yl)acetamide” is a solid at room temperature . It should be stored in a dry place at room temperature .科学研究应用
合成与抗菌活性
- 探索了使用 2-溴-N-(苯磺酰基)乙酰胺衍生物合成新型磺胺衍生物,得到了具有显着抗菌活性的化合物。这些衍生物,包括氨基噻唑、氨基-恶唑、喹唑啉-2-基等,对各种菌株表现出良好的活性,一些化合物显示出高活性水平 (Fahim 和 Ismael,2019)。
抗惊厥剂
- 一项旨在合成新型 (4,6-二甲基嘧啶-2-基)硫代-N-乙酰胺衍生物作为潜在抗惊厥剂的研究。这些衍生物在大鼠戊四氮唑诱发的癫痫模型中显示出中等的抗惊厥活性。该研究重点介绍了这些化合物的合成过程和结构表征 (Severina 等人,2020)。
FLAP 抑制剂标记
- 已经进行了标记为碳-14 和氘的新型和选择性五脂氧合酶活性蛋白 (FLAP) 抑制剂的合成研究。该抑制剂因其优异的药代动力学特性而著称,展示了 N-(5-溴嘧啶-2-基)乙酰胺衍生物在开发靶向疗法中的效用 (Latli 等人,2015)。
振动光谱特征
- 一项关于 N–(4–氯苯基)–2–[(4,6–二–氨基嘧啶–2–基)硫代]乙酰胺的振动光谱特征的研究旨在通过拉曼光谱和傅里叶变换红外光谱表征抗病毒活性分子。该研究深入了解了分子的立体电子相互作用和稳定性,为理解类似化合物的作用机制提供了基础 (Jenepha Mary、Pradhan 和 James,2022)。
抗肿瘤活性
- 新型 N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺的体外抗肿瘤活性设计、合成和生物学评估表明,一些化合物对人宫颈癌和肺癌细胞系表现出有效的抗增殖活性。这项研究强调了 N-(5-溴嘧啶-2-基)乙酰胺衍生物在癌症治疗中的潜力 (Wu 等人,2017)。
安全和危害
属性
IUPAC Name |
N-(5-bromopyrimidin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUSWVVQGECDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626695 | |
Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyrimidin-2-yl)acetamide | |
CAS RN |
180530-15-8 | |
Record name | N-(5-Bromopyrimidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetamido-5-bromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
To a solution of 5-bromo-2-aminopyrimidine (2.0 g, 11.5 mmole) in CH2Cl2 (75 mL) at RT was added 2,6-lutidine (2.7 mL, 23.0 mmole) followed by acetyl chloride (0.99 g, 12.6 mmole). After stirring for 8 hours, the reaction solution was concentrated under vacuum. The remaining residue was dissolved EtOAc (200 mL), washed with H2O (100 mL) and brine, and dried over Na2SO4. Flash chromatography on silica gel (95:5 CHCl3/MeOH) and drying under high vacuum gave the title compound (1.74 g, 70%) as a yellow solid: MS (ES) m/e 217 (M+H)+.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。